(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one is a complex organic molecule with significant structural and functional diversity. It is classified as a polycyclic compound characterized by multiple interconnected rings and functional groups, including hydroxyl and carbonyl moieties. The stereochemical configuration indicated by the R and S notations reflects the specific spatial arrangement of atoms, which can influence both reactivity and biological activity.
The molecular formula of this compound is , with a molecular weight of approximately . This compound is often utilized in research due to its unique properties and potential applications in various scientific fields.
The synthesis of (1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one typically involves multi-step synthetic routes that may include:
Technical details regarding specific reaction conditions (e.g., temperature, pressure) and catalysts used in these synthetic pathways would depend on the desired yield and purity of the final product .
The molecular structure of (1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one can be represented in various formats:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
InChI | InChI=1S/C20H26O4/c1-10... |
InChI Key | DNBGAGAUTOKWGJ-WUPXPTOKSA-N |
Canonical SMILES | CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O |
These representations provide insights into the compound's connectivity and stereochemistry .
The chemical reactivity of (1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one is influenced by its functional groups and structural features:
Specific reaction pathways would depend on the presence of catalysts or reagents that facilitate these transformations .
Understanding the mechanism of action for (1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one involves studying its interactions with biological targets:
Such analyses are crucial for identifying potential therapeutic effects or mechanisms underlying observed biological activities .
The physical and chemical properties of (1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one include:
Further analyses such as spectroscopy (NMR or IR) could provide additional insights into these properties .
Due to its unique structure and potential biological activity, (1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one may find applications in various scientific fields:
Research into this compound continues to explore its full range of applications based on its structural characteristics and reactivity .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3